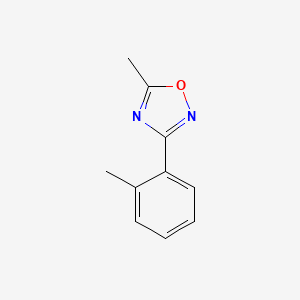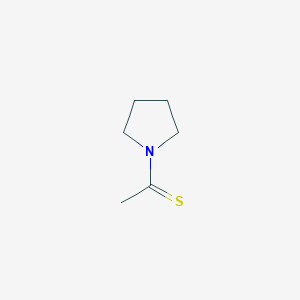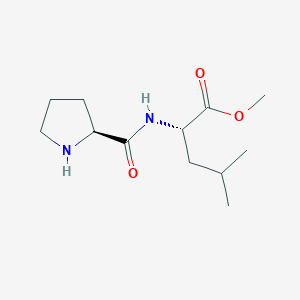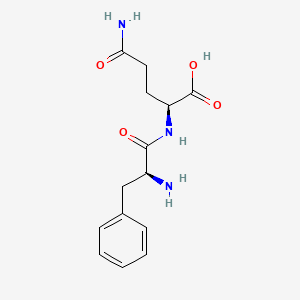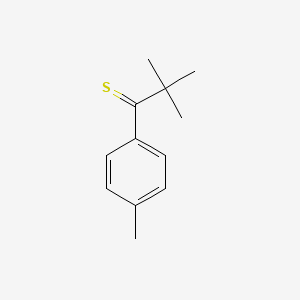
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- is an organic compound with the molecular formula C12H16S It is a thione derivative, characterized by the presence of a sulfur atom double-bonded to a carbon atom within the propanethione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- typically involves the reaction of 4-methylacetophenone with a sulfurizing agent. One common method includes the use of Lawesson’s reagent, which facilitates the conversion of the carbonyl group to a thione group under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide, typically using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Varied products based on the nucleophile used.
Applications De Recherche Scientifique
1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thione functionality into molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Propanethiol, 2,2-dimethyl-: A thiol derivative with similar structural features but different reactivity due to the presence of a thiol group instead of a thione group.
2,2-Dimethyl-1-propanethiol: Another thiol compound with a similar backbone but distinct chemical properties.
Uniqueness: 1-Propanethione, 2,2-dimethyl-1-(4-methylphenyl)- is unique due to its thione functionality, which imparts different reactivity and potential applications compared to its thiol counterparts
Propriétés
Numéro CAS |
50482-95-6 |
|---|---|
Formule moléculaire |
C12H16S |
Poids moléculaire |
192.32 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(4-methylphenyl)propane-1-thione |
InChI |
InChI=1S/C12H16S/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8H,1-4H3 |
Clé InChI |
MWWFOCUXQFIRCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=S)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14142679.png)
![(7R)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B14142681.png)

![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

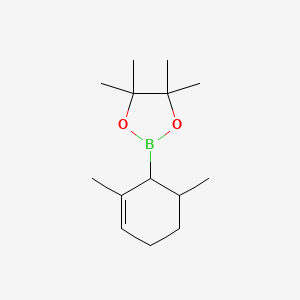
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
![N-[4-(Acetylamino)phenyl]-2-hydroxyacetamide](/img/structure/B14142707.png)
![5-(4-Fluorophenyl)-7-(furan-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B14142720.png)

